molecular formula C12H14O3 B12633592 (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one CAS No. 918831-62-6

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one

Katalognummer: B12633592
CAS-Nummer: 918831-62-6
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: FJYICWLEFCBPDZ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a methoxyphenyl group and a suitable leaving group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.

    (5S)-3-[(13S)-8,13-Dihydroxy-14-(2-{[(2S)-2-hydroxy-5-(4…: Another compound with a similar backbone but different functional groups.

Uniqueness

(5S)-5-(3-Methoxyphenyl)-5-methyloxolan-2-one is unique due to its specific combination of a methoxyphenyl group and a methyloxolanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

918831-62-6

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

(5S)-5-(3-methoxyphenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C12H14O3/c1-12(7-6-11(13)15-12)9-4-3-5-10(8-9)14-2/h3-5,8H,6-7H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

FJYICWLEFCBPDZ-LBPRGKRZSA-N

Isomerische SMILES

C[C@]1(CCC(=O)O1)C2=CC(=CC=C2)OC

Kanonische SMILES

CC1(CCC(=O)O1)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.